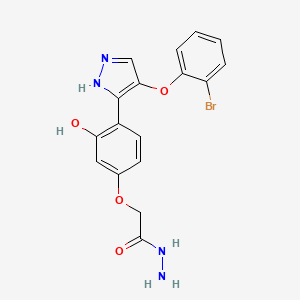
2-(4-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(4-(2-Bromophenoxy)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide is an organic compound with potential applications in medicinal chemistry, due to its unique structure combining a bromophenoxy group, a pyrazol ring, and an acetohydrazide moiety. This compound is an example of a complex, multi-functional molecule often investigated for its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-(2-Bromophenoxy)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide typically involves several key steps:
Formation of the pyrazol ring: : Starting with a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound, the pyrazole core is formed under reflux conditions.
Phenoxy substitution: : The bromophenyl group can be linked to the pyrazole via a nucleophilic aromatic substitution reaction, using a phenol derivative and a base like potassium carbonate in a polar aprotic solvent like DMF.
Hydrazide formation: : Finally, the acetohydrazide moiety is introduced by reacting the intermediate compound with an appropriate hydrazine hydrate under controlled temperature conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity, including the use of continuous flow reactors, solvent recycling, and catalysis. Purification steps like crystallization, chromatography, or recrystallization are essential to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidative transformations, typically using agents such as hydrogen peroxide or permanganate. These reactions might modify the hydroxy or pyrazole moieties.
Reduction: : Reduction reactions, involving hydride donors like sodium borohydride, may target the bromophenyl group or other reducible sites within the molecule.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings. Halogen exchange or acetohydrazide modification can be achieved under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate
Reducing agents: : Sodium borohydride, lithium aluminum hydride
Substitution reagents: : Sodium hydride, potassium carbonate
Major Products
The primary products of these reactions vary depending on the specific conditions, but could include:
Modified pyrazoles with altered substituents
Derivatives with new functional groups at the bromophenyl site
Compounds with modified acetohydrazide moieties
Wissenschaftliche Forschungsanwendungen
This compound has been explored for various scientific research applications, including:
Medicinal Chemistry: : Investigated as a potential pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Biochemistry: : Studied for its interactions with biological targets such as enzymes, receptors, and nucleic acids, providing insights into its mechanism of action.
Industrial Chemistry:
Wirkmechanismus
The exact mechanism of action of 2-(4-(4-(2-Bromophenoxy)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide depends on its specific application. Generally, its biological activity is thought to involve:
Molecular Targets: : Interaction with enzymes or receptors, potentially inhibiting or modifying their activity.
Pathways: : Modulation of signaling pathways, such as those involved in inflammation or cell proliferation. The compound may bind to active sites, alter protein conformations, or impact gene expression.
Vergleich Mit ähnlichen Verbindungen
Uniqueness and Similarity
Compared to other similar compounds, this molecule stands out due to the combination of the bromophenyl group and the pyrazole ring, which provide unique reactivity and potential bioactivity.
Similar Compounds
2-(4-(2-Bromophenoxy)phenyl)hydrazinecarboxamide: : Shares the bromophenoxy group but lacks the pyrazole ring.
2-(4-(4-Chlorophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide: : Similar structure but with a chlorine atom instead of bromine.
N-(4-(1H-Pyrazol-3-yl)phenyl)-2-bromoacetamide: : Contains a pyrazole ring and bromophenyl group but differs in the acetamide moiety.
These compounds can offer different reactivities and biological activities, making each unique for specific applications in research and industry.
Eigenschaften
IUPAC Name |
2-[4-[4-(2-bromophenoxy)-1H-pyrazol-5-yl]-3-hydroxyphenoxy]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O4/c18-12-3-1-2-4-14(12)26-15-8-20-22-17(15)11-6-5-10(7-13(11)23)25-9-16(24)21-19/h1-8,23H,9,19H2,(H,20,22)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLRYDKRHAUVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC(=O)NN)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
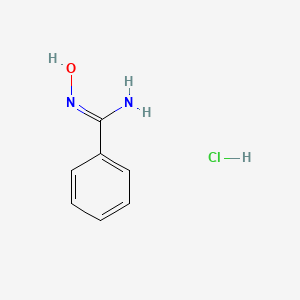
![(2E)-1-(4-chlorophenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one](/img/structure/B2803328.png)
![3-[(4-Fluorophenyl)methyl]-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2803329.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2803330.png)
![Methyl 3-amino-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2803333.png)
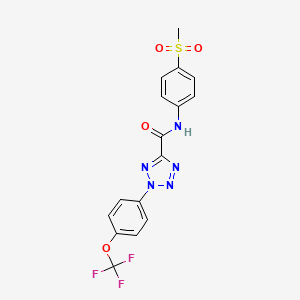
![2-Chloro-N-[[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl]propanamide](/img/structure/B2803338.png)
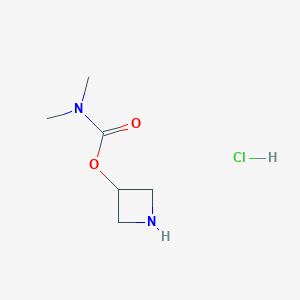
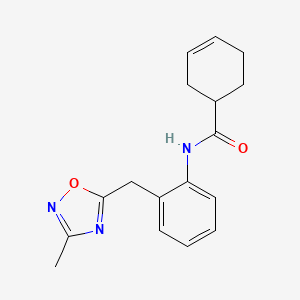
![2-(1H-indol-1-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide](/img/structure/B2803341.png)
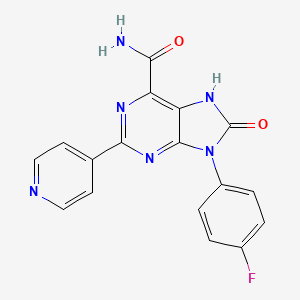
![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2803345.png)
![3-(2-Fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one](/img/structure/B2803347.png)
![Tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate](/img/structure/B2803348.png)
